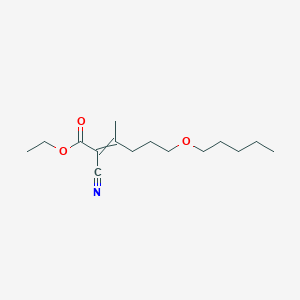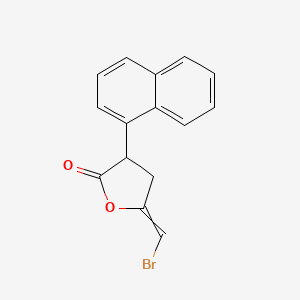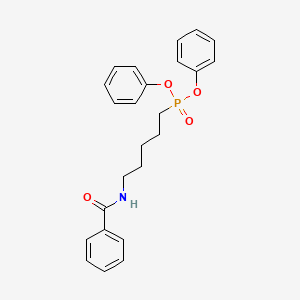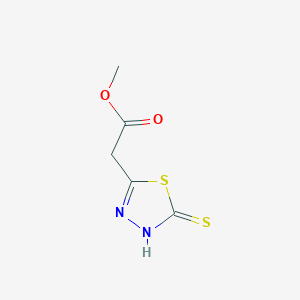![molecular formula C21H21N3O3S B14380769 N-([1,1'-Biphenyl]-2-yl)-3-[(dimethylsulfamoyl)amino]benzamide CAS No. 90233-71-9](/img/structure/B14380769.png)
N-([1,1'-Biphenyl]-2-yl)-3-[(dimethylsulfamoyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-([1,1’-Biphenyl]-2-yl)-3-[(dimethylsulfamoyl)amino]benzamide is a synthetic compound with a complex chemical structure. It is characterized by the presence of a biphenyl group and a benzamide moiety, linked through a dimethylsulfamoyl group. This compound is known for its applications in various fields of chemical and biochemical research.
Vorbereitungsmethoden
The preparation of N-([1,1’-Biphenyl]-2-yl)-3-[(dimethylsulfamoyl)amino]benzamide involves organic synthesis techniques. The synthetic route typically includes the following steps:
Formation of the Biphenyl Group: The biphenyl group is synthesized through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the Benzamide Moiety: The benzamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Attachment of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group is added through a sulfonation reaction, typically using dimethylsulfamoyl chloride as the sulfonating agent.
Industrial production methods for this compound require advanced chemical synthesis technology and precise control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
N-([1,1’-Biphenyl]-2-yl)-3-[(dimethylsulfamoyl)amino]benzamide undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-([1,1’-Biphenyl]-2-yl)-3-[(dimethylsulfamoyl)amino]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex organic molecules.
Biology: The compound serves as a fluorescent labeling reagent, helping to track the position and movement of biological molecules in cells.
Medicine: It is utilized in drug development to synthesize and modify drug molecular structures.
Wirkmechanismus
The mechanism of action of N-([1,1’-Biphenyl]-2-yl)-3-[(dimethylsulfamoyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately affecting the biological activity of the compound.
Vergleich Mit ähnlichen Verbindungen
N-([1,1’-Biphenyl]-2-yl)-3-[(dimethylsulfamoyl)amino]benzamide can be compared with other similar compounds, such as:
N,N’-Diphenylbenzidine: This compound has a similar biphenyl structure but lacks the dimethylsulfamoyl and benzamide groups.
Methylsulfonyl Indole-Benzimidazoles: These compounds have a sulfonyl group and are used in anticancer research.
The uniqueness of N-([1,1’-Biphenyl]-2-yl)-3-[(dimethylsulfamoyl)amino]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
90233-71-9 |
|---|---|
Molekularformel |
C21H21N3O3S |
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
3-(dimethylsulfamoylamino)-N-(2-phenylphenyl)benzamide |
InChI |
InChI=1S/C21H21N3O3S/c1-24(2)28(26,27)23-18-12-8-11-17(15-18)21(25)22-20-14-7-6-13-19(20)16-9-4-3-5-10-16/h3-15,23H,1-2H3,(H,22,25) |
InChI-Schlüssel |
BDNSLNVYWLROPM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzoic acid](/img/structure/B14380687.png)
![Benzoic acid, 3-[(trifluoromethyl)thio]-, methyl ester](/img/structure/B14380691.png)






![2-[(E)-{8-[(2-Hydroxypropyl)amino]quinolin-5-yl}diazenyl]-3,5-dinitrobenzonitrile](/img/structure/B14380730.png)
![2,2-Dichloro-N-[(2-phenoxyethoxy)methyl]-N-(prop-2-EN-1-YL)acetamide](/img/structure/B14380740.png)




